Guanosine-5'-Rp-Alpha-Thio-Triphosphate

Description

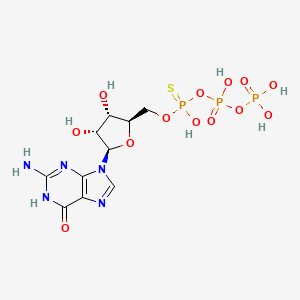

Guanosine-5'-Rp-alpha-thio-triphosphate (Gp5'Rp-α-S-TP) is a synthetic analog of guanosine-5'-triphosphate (GTP), where one of the oxygen atoms in the α-phosphate group is replaced by a sulfur atom in the Rp stereochemical configuration. This modification confers resistance to enzymatic hydrolysis, particularly by GTPases and phosphatases, making it a valuable tool for studying GTP-dependent signaling pathways . Unlike natural GTP, Gp5'Rp-α-S-TP acts as a non-hydrolyzable agonist or antagonist in biochemical assays, enabling researchers to dissect the role of GTP hydrolysis in processes such as G-protein activation, vesicular trafficking, and nucleotide-dependent enzymatic reactions .

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-31(24,32)28-30(22,23)27-29(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,32)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-,31?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUWXBKVSXSSGS-AESZWTTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis Using a Novel 5′-Regioselective Phosphitylating Reagent

A widely accepted modern method involves a one-pot synthesis without protecting groups, as described by Huang and colleagues (2013):

- Step 1: The unprotected guanosine is dissolved in a solvent mixture of DMF and DMSO to enhance solubility.

- Step 2: A regioselective phosphitylating reagent (such as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one) is added in the presence of tributylamine to selectively phosphitylate the 5′-hydroxyl group, forming a nucleoside cyclic phosphite intermediate.

- Step 3: The cyclic phosphite is then oxidized with a sulfurizing agent (e.g., elemental sulfur or a sulfur-transfer reagent) to replace one non-bridging oxygen atom at the alpha phosphate with sulfur, yielding the 5′-(α-P-thio)triphosphate.

- Step 4: The product mixture is purified by ion-exchange chromatography and HPLC to isolate the Guanosine-5'-Rp-alpha-thio-triphosphate diastereomer.

This method is efficient and produces high-quality nucleotides suitable for enzymatic incorporation into nucleic acids.

Preparation of Nucleotide Imidazolide Derivatives and Coupling

Another approach involves the preparation of nucleotide imidazolide intermediates, which are then coupled with phosphoester subunits:

- Step 1: Guanosine 5'-monophosphate (GMP) disodium salt is converted to its triethylammonium salt form.

- Step 2: GMP is activated by conversion to GMP-imidazolide using carbodiimide chemistry.

- Step 3: The imidazolide is reacted with a phosphorothioate-containing phosphoester subunit in the presence of ZnCl2 as a catalyst, facilitating the formation of the triphosphate linkage with the alpha-thio modification.

- Step 4: The reaction is quenched, and the product is purified by ion-exchange chromatography and semi-preparative HPLC to achieve high purity.

This method allows for precise control over the stereochemistry of the alpha-thio substitution.

Enzymatic Synthesis of Diastereomerically Pure Compounds

Enzymatic methods can be used to obtain specific diastereomers of Guanosine-5'-Rp-alpha-thio-triphosphate:

- A chemically synthesized mixture of guanosine 5'-O-(1-thiodiphosphate) diastereomers is used as a substrate.

- Enzymes such as phosphoglycerate kinase or succinyl-CoA synthetase selectively convert one diastereomer to the triphosphate form.

- Back-digestion with specific enzymes can remove unwanted diastereomers, enriching the desired Rp form.

This enzymatic resolution provides access to stereochemically pure alpha-thio triphosphate analogs.

Comparative Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| One-Pot Regioselective Phosphitylation (Chemical) | Uses unprotected nucleosides; sulfur oxidation step | Straightforward; avoids protecting groups; high yield | Requires careful control of oxidation; diastereomer mixture |

| Imidazolide Intermediate Coupling | Activation of GMP to imidazolide; ZnCl2 catalysis | Precise control of stereochemistry; versatile | Multi-step; requires intermediate purification |

| Enzymatic Resolution | Enzymatic conversion of diastereomer mixtures | High stereochemical purity; mild conditions | Dependent on enzyme availability and specificity |

Key Research Findings and Analytical Data

- Diastereomer Formation: The alpha-thio substitution creates a chiral phosphorus center, resulting in Rp and Sp diastereomers. Analytical HPLC profiles show distinct peaks for each diastereomer, enabling separation and characterization.

- Purity and Stability: Ion-exchange chromatography on DEAE Sephadex A-25 and semi-preparative HPLC are effective in purifying the compound to >95% purity. Some hydrolysis can occur, so freshly prepared samples are preferred for biochemical applications.

- NMR and Mass Spectrometry: Characterization by ^31P NMR confirms the presence of the thiophosphate group, with characteristic chemical shifts differing from native triphosphates. Mass spectrometry validates the molecular weight consistent with the sulfur substitution.

- Biochemical Utility: The synthesized Guanosine-5'-Rp-alpha-thio-triphosphate is suitable for enzymatic incorporation in RNA polymerization and other biochemical assays, providing a tool for studying nucleotide interactions and enzyme mechanisms.

Chemical Reactions Analysis

Types of Reactions

Guanosine-5’-Rp-Alpha-Thio-Triphosphate undergoes various chemical reactions, including:

Substitution Reactions: The sulfur atom in the triphosphate group can participate in nucleophilic substitution reactions.

Hydrolysis: The compound can be hydrolyzed to its monophosphate and diphosphate forms under acidic or enzymatic conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Acids and Enzymes: Hydrolysis reactions often involve acids like hydrochloric acid or enzymes such as phosphatases.

Major Products

The major products formed from these reactions include guanosine monophosphate (GMP), guanosine diphosphate (GDP), and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Biochemistry

GTPγS is extensively used as a substrate in studies involving G-proteins, which are critical mediators of cellular signaling. Its ability to activate G-proteins without being hydrolyzed allows researchers to investigate various signaling pathways in a controlled manner.

Case Study: G-Protein Activation

In a study examining the activation of G-proteins, GTPγS was shown to significantly increase the activity of downstream effectors in response to receptor stimulation. This highlights its role in elucidating the mechanisms of receptor-mediated signaling.

Molecular Biology

In molecular biology, GTPγS is employed in assays to investigate protein interactions and signal transduction pathways. Its stability and resistance to enzymatic degradation make it an ideal candidate for in vitro experiments.

Data Table: Effects on Protein Interactions

Medicine

The therapeutic potential of GTPγS analogs is being explored, particularly in the context of developing drugs targeting G-protein-coupled receptors (GPCRs). These receptors are pivotal in numerous physiological processes and are common drug targets.

Case Study: Therapeutic Applications

Research indicates that GTPγS can modulate pathways involved in cancer cell proliferation. By inhibiting specific G-proteins, GTPγS analogs may serve as novel anti-cancer agents.

Table: Comparison with Other Nucleotide Analogues

| Compound | Unique Feature | Application Area |

|---|---|---|

| Guanosine-5'-O-(γ-thio)triphosphate (GTPγS) | Alpha-thio modification enhances binding | Signal transduction studies |

| Adenosine-5'-O-(γ-thio)triphosphate (ATPγS) | Thio modification for ATP-binding proteins | Enzyme studies |

GTPγS has been shown to influence calcium levels in various cell types, further underscoring its role in cellular signaling.

Data Table: Impact on Calcium Levels

| Compound | Effect on Calcium Levels | Cell Type |

|---|---|---|

| GTPγS | Increase | Rat Mast Cells |

| GMP | Moderate | SH-SY5Y Neuroblastoma |

Recent Research Findings

Recent studies have highlighted the potential therapeutic applications of GTPγS analogs:

- Cancer Therapy : Investigations into how GTPγS modulates signaling pathways involved in cell proliferation suggest its potential as an anti-cancer agent.

- Neurodegenerative Diseases : The role of GTPγS in neuronal signaling indicates possible implications for treating conditions like Alzheimer's disease, where disrupted signaling pathways are prevalent.

Mechanism of Action

Guanosine-5’-Rp-Alpha-Thio-Triphosphate exerts its effects by binding to the guanine nucleotide-binding domain of proteins. The sulfur atom at the alpha position of the ribose sugar enhances its binding affinity compared to natural GTP. This binding activates G-proteins, which then modulate various intracellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Gp5'Rp-α-S-TP belongs to a family of modified guanine nucleotides designed to probe nucleotide-protein interactions. Below is a systematic comparison with structurally and functionally related compounds:

Table 1: Key Structural and Functional Differences

Functional Insights from Research

- Gp5'Rp-α-S-TP vs. GTPγS: While GTPγS (γ-thio-substituted) fully activates G-proteins by mimicking GTP’s γ-phosphate group, Gp5'Rp-α-S-TP exhibits partial activity due to steric hindrance at the α-phosphate. For example, in eosinophils, GTPγS triggers robust exocytosis, whereas Gp5'Rp-α-S-TP induces weaker granule fusion . This difference highlights the critical role of α-phosphate recognition in nucleotide-protein binding .

- Gp5'Rp-α-S-TP vs. Structural studies show that GMP-PNP’s β-γ linkage mimics GTP more effectively than α-thio substitutions .

Hydrolysis Resistance :

Gp5'Rp-α-S-TP resists phosphatases better than GTP but less effectively than GTPγS or GMP-PNP. For instance, in bovine brain membranes, Gp5'Rp-α-S-TP stimulates G-protein binding 2.3-fold, compared to GTPγS’s 3.5-fold increase under similar conditions .

Mechanistic and Structural Studies

- Enzyme Binding Specificity: Adenylosuccinate synthetase from E. Gp5'Rp-α-S-TP’s α-thio group disrupts interactions with the enzyme’s phosphate-binding loop, reducing catalytic efficiency .

Role in Signal Transduction : In hippocampal neurons, Gp5'Rp-α-S-TP inhibits muscarinic acetylcholine receptor-induced long-term depression (mAChR-LTD) by interfering with G-protein signaling, unlike GDPβS (a GDP analog), which blocks GTPase activity entirely .

Biological Activity

Guanosine-5'-Rp-alpha-thio-triphosphate (GTPγS) is a modified nucleotide that plays a significant role in cellular signaling processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Structure and Properties

GTPγS is an analog of guanosine triphosphate (GTP), where the non-hydrolyzable thio group replaces one of the oxygen atoms in the triphosphate chain. This modification enhances its stability and affinity for GTP-binding proteins, making it a valuable tool in research to study G protein-coupled receptor (GPCR) signaling pathways.

GTPγS acts primarily by activating G proteins, which are crucial mediators in various signaling pathways. The compound binds to the G protein's nucleotide-binding site, promoting a conformational change that activates downstream effectors. This activation leads to various biological responses, including:

- Calcium Mobilization : In mast cells, GTPγS induces a transient rise in intracellular calcium levels, which is essential for processes such as degranulation and secretion .

- Cell Proliferation and Differentiation : Studies have shown that GTPγS can influence cell cycle progression and differentiation markers in neuroblastoma cells, indicating its role in cellular growth regulation .

Case Studies

- Mast Cell Activation : In experiments with rat peritoneal mast cells, GTPγS was shown to activate specific G proteins leading to calcium influx and degranulation. This response was mediated by distinct G proteins associated with phospholipase C .

- Neuroblastoma Cell Studies : Extracellular guanosine and GTP have been demonstrated to promote differentiation markers and induce S-phase cell-cycle arrest in SH-SY5Y neuroblastoma cells, highlighting the compound's potential in cancer research .

- In Vivo Applications : Recent studies have evaluated modified triphosphate analogs, including GTPγS, in mouse models to assess their efficacy in enhancing mRNA stability and translation efficiency. These studies reveal that modifications can significantly influence the biochemical properties of mRNA caps, thereby affecting gene expression outcomes .

Comparative Data Table

| Compound | Effect on Calcium Levels | Cell Type | Mechanism |

|---|---|---|---|

| GTPγS | Increase | Rat Mast Cells | Activation of G proteins |

| Guanosine | Moderate | SH-SY5Y Neuroblastoma | Induction of differentiation markers |

| GDP | Decrease | Various Cell Types | Inhibition of signaling pathways |

Research Findings

Recent advancements in understanding the biological activity of GTPγS have revealed its potential therapeutic applications:

- Cancer Therapy : Due to its ability to modulate cell signaling pathways involved in proliferation and differentiation, GTPγS analogs are being explored as potential anti-cancer agents.

- Neurodegenerative Diseases : The role of GTPγS in neuronal signaling suggests it may have implications for treating conditions such as Alzheimer's disease, where disrupted signaling pathways are prevalent.

Q & A

Q. What distinguishes GTPγS from native GTP in G-protein signaling studies?

GTPγS is a non-hydrolyzable analog of GTP where the γ-phosphate oxygen is replaced with sulfur, preventing hydrolysis by GTPases. This stabilizes G-proteins in their active, GTP-bound state, enabling prolonged observation of downstream signaling pathways . Methodologically, researchers use GTPγS in in vitro binding assays (e.g., with Gα subunits) to dissect activation kinetics or quantify receptor-G-protein coupling efficiency via radiolabeled GTPγS .

Q. How does GTPγS influence IMP dehydrogenase (IMPDH) activity in nucleotide metabolism studies?

IMPDH catalyzes the rate-limiting step in de novo GTP synthesis (conversion of IMP to XMP). GTPγS indirectly inhibits IMPDH by depleting GTP pools, as GTP acts as a cofactor for adenylosuccinate synthetase in AMP synthesis. Researchers employ GTPγS in metabolic flux assays to mimic GTP depletion, allowing analysis of compensatory pathways like salvage synthesis .

Q. What experimental controls are critical when using GTPγS in signal transduction assays?

Key controls include:

- Hydrolysis controls: Use GDPβS (a non-hydrolyzable GDP analog) to confirm GTPγS-specific effects .

- Nucleotide specificity: Compare with ATP or other GTP analogs (e.g., GMP-PNP) to rule off-target effects .

- Concentration titration: Optimize GTPγS concentrations to avoid non-physiological G-protein saturation .

Advanced Research Questions

Q. How can variable hydrolysis rates of GTP analogs confound enzyme kinetics studies, and how is this addressed?

Although GTPγS is termed "non-hydrolyzable," some GTPases (e.g., small GTPases like Ras) exhibit residual hydrolysis. To mitigate this, researchers:

Q. What structural insights into GTPase mechanisms have been gained using GTPγS in crystallography?

GTPγS-bound GTPase structures (e.g., FtsZ, Gα subunits) reveal key conformational changes during activation. For example, in Staphylococcus aureus FtsZ, GTPγS binding induces a strained conformation in the T7 loop, elucidating the mechanochemical coupling of GTP hydrolysis to protofilament curvature . X-ray crystallography with GTPγS is paired with cryo-EM to capture dynamic intermediates .

Q. How does GTPγS facilitate analysis of crosstalk between nucleotide synthesis and stress response pathways?

In models of viral replication or oncogenic stress, GTPγS depletes GTP pools, mimicking nucleotide starvation. Researchers combine GTPγS with transcriptomic profiling (RNA-seq) or metabolomic flux analysis (e.g., ¹³C-labeled glucose tracing) to identify compensatory pathways, such as upregulated salvage synthesis enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase) .

Q. What methodological challenges arise when using GTPγS in live-cell imaging, and how are they resolved?

Challenges include cell impermeability and off-target interactions. Solutions include:

- Electroporation or microinjection for intracellular delivery .

- Fluorescent analogs: Conjugation of GTPγS with BODIPY or Cy3 for real-time tracking of G-protein activation via FRET .

- Pairing with biosensors: Use of GTPase-specific biosensors (e.g., RhoA-FRET) to isolate GTPγS-driven activity .

Methodological Best Practices

- Storage and handling: Store GTPγS at -20°C in anhydrous, pH-stable buffers to prevent sulfur oxidation .

- Enzyme specificity profiling: Test GTPγS against related enzymes (e.g., ATPases, kinases) to confirm selectivity .

- Data interpretation: Normalize GTPγS effects to basal GTPase activity (measured via GDP release assays) to account for intrinsic hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.